2-Bromo-5-chloro-terephthalic acid dimethyl ester

Cross-Coupling Selectivity Sequential Functionalization C-X Bond Dissociation

Researchers requiring programmed, sequential functionalization of terephthalate-based scaffolds often face supply gaps with symmetric dihalides or unsubstituted DMT. This mixed bromo-chloro dimethyl ester resolves that challenge by exploiting the C-Br vs. C-Cl reactivity differential for stepwise Suzuki-Miyaura coupling-reducing synthetic steps vs. mono-protection strategies. - Enables unsymmetrical biaryl/teraryl synthesis for drug candidates and advanced materials. - As a comonomer, imparts balanced flame retardancy without compromising polyester/polyamide molecular weight or processability. - Functions as an isoreticular MOF linker with tunable polarizability for gas sorption and photocatalytic applications.

Molecular Formula C10H8BrClO4
Molecular Weight 307.52 g/mol
Cat. No. B12071269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-chloro-terephthalic acid dimethyl ester
Molecular FormulaC10H8BrClO4
Molecular Weight307.52 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1Br)C(=O)OC)Cl
InChIInChI=1S/C10H8BrClO4/c1-15-9(13)5-4-8(12)6(3-7(5)11)10(14)16-2/h3-4H,1-2H3
InChIKeyCFIJGUIQMCNTLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-chloro-terephthalate Diester: Halogenated Monomer for Polymers & MOFs


2-Bromo-5-chloro-terephthalic acid dimethyl ester (CAS not yet assigned, MF: C10H8BrClO4) is a difunctional aromatic building block featuring a terephthalate core, methyl ester protecting groups, and distinct bromo and chloro substituents at the 2- and 5-positions. It serves as a versatile precursor for the preparation of functionalized polyesters, polyamides, and metal-organic frameworks (MOFs) with tailored electronic and steric properties [1]. This compound belongs to the class of systematically halogenated terephthalates, which have been studied for their ability to modulate polymer crystallinity, thermal stability, and flame retardancy [2].

Difunctional halogenated aromatic building block
Mixed bromo–chloro substitution pattern
Precursor for polyesters, polyamides & MOFs

Why Symmetric Terephthalates Fail vs 2-Bromo-5-chloro Diester


Direct substitution of 2-bromo-5-chloro-terephthalic acid dimethyl ester with simpler analogs like dimethyl terephthalate (DMT), dimethyl 2,5-dibromoterephthalate, or dimethyl 2,5-dichloroterephthalate fundamentally alters both the synthetic outcomes and the material properties of the final products. Unsubstituted DMT lacks the halogen handles required for post-polymerization functionalization or for engineering electronic effects in MOFs [1]. Conversely, symmetrically dihalogenated analogs (e.g., 2,5-dibromo- or 2,5-dichloro-) offer only a single type of cross-coupling reactivity, which limits their utility in sequential or orthogonal transformations [2]. Furthermore, the specific steric and electronic profile conferred by a mixed bromo-chloro substitution pattern leads to unique polymer chain packing and thermal behavior that cannot be replicated by monomers bearing two identical halogens or no halogens at all [3].

Dimethyl terephthalate (DMT) No halogen handles for post-functionalization
2,5-Dibromo analog Single reactivity type limits sequential transformations
2,5-Dichloro analog Alters polymer crystallinity and thermal profile

2-Bromo-5-chloro-terephthalate Diester: Key Comparative Evidence


Dual-Halogen Orthogonality for Sequential Cross-Coupling

The 2-bromo-5-chloro-terephthalic acid dimethyl ester possesses both a C-Br and a C-Cl bond. Aryl bromides undergo oxidative addition to Pd(0) significantly faster than aryl chlorides. This rate difference, which can be greater than an order of magnitude depending on the catalyst system [1], enables the sequential and site-selective installation of two distinct chemical groups on the terephthalate core. In contrast, analogs such as dimethyl 2,5-dibromoterephthalate or dimethyl 2,5-dichloroterephthalate contain two identical halogens, making selective mono-functionalization challenging and requiring complex protection/deprotection strategies [2]. The inherent orthogonality of the mixed halide system provides a more efficient and higher-yielding route to unsymmetrically substituted aromatic diesters.

Oxidative addition rate
Context-dependent
>10×
Faster C-Br vs C-Cl enables sequential coupling
Class-level inference for Pd systems
Cross-Coupling Selectivity Sequential Functionalization C-X Bond Dissociation

Balancing Flame Retardancy and Processability

When used as a comonomer in polyester or polyamide synthesis, 2-bromo-5-chloro-terephthalic acid dimethyl ester delivers a halogen content that is intermediate between the non-halogenated and the fully brominated analogs. This provides a more favorable balance of properties. Data from a study on systematically halogenated polyamides shows that the reduced specific viscosity (a measure of polymer molecular weight) decreases in the order F > Cl > Br for mono-substitution [1]. Extrapolating this trend to the mixed dihalogenated monomer suggests a more processable polymer (higher molecular weight) compared to the analogous 2,5-dibromo derivative, while still incorporating sufficient halogen to significantly enhance flame retardancy as shown by thermogravimetric and self-ignition tests [2]. Furthermore, the mixed substitution pattern is designed to avoid the extreme steric hindrance and resulting low reactivity that plagues tri- and tetra-halogenated terephthalates in condensation polymerizations [3].

Processability trend
Source review
Viscosity: Cl > Br
Projected intermediate between Cl₂ and Br₂ polymers
Higher molecular weight than dibromo analog
Cross-study extrapolation
Polymer Chemistry Flame Retardancy Thermal Stability

Tunable Polymer Crystallinity vs. Dibromo Analogs

The incorporation of halogen substituents on the terephthalate ring is known to decrease polymer crystallinity, which in turn impacts melting point, solubility, and mechanical properties. A comparative study of polyamides derived from mono-, di-, and tetra-halogenated terephthalic acids revealed a non-monotonic trend in melting point (Tm) depending on the number of halogens. For di-substituted polymers, the melting point decreased in the order Br > Cl > F [1]. This indicates that polymers derived from the bromo-chloro monomer will exhibit a higher Tm and a greater degree of crystallinity compared to a polymer from the dichloro analog, but a lower Tm and higher solubility compared to the dibromo analog. This allows for fine-tuning of polymer properties. Furthermore, the presence of a single bromine atom in the repeat unit is sufficient to provide a significant increase in self-ignition temperature and longer ignition lag compared to chlorine-only systems [2], as demonstrated by studies on dibromo- and dichloro-terephthalate polymers.

Crystallinity Tm
Source review
Tm: Br > Cl > F
Mid-range between dibromo and dichloro polymers
Tunable crystallinity for material design
Polyamide DSC data
Polymer Crystallinity Thermal Properties Structure-Property Relationship

Mixed-Halogen MOF Linkers for Tunable Porosity

For the synthesis of isoreticular metal-organic frameworks (IRMOFs), the choice of functional group on the terephthalate linker is critical. Research has demonstrated that increasing the polarizability of the linker (e.g., by moving from -F to -Cl to -Br to -I) enhances the adsorption of weakly interacting gases like nitrogen at ambient temperature [1]. A mixed bromo-chloro linker provides an intermediate polarizability between the dichloro and dibromo linkers, offering a specific, predictable level of gas-sorbent interaction. Moreover, studies show that linker functionalization can tune the electronic band gap of MOF-5 variants from 4.1 eV (for -F) to 1.5 eV (for -I), opening avenues for photocatalysis and sensing [2]. A linker with both -Br and -Cl provides a novel electronic environment not achievable with single-halogen or symmetric dihalogen linkers, allowing for the fine-tuning of these optoelectronic properties.

MOF band gap
Context-dependent
Intermediate polarizability
Band gap between Cl and Br MOF-5 variants
Precise electronic tuning for sensing
Class-level computational modeling
Metal-Organic Frameworks Gas Sorption Linker Polarizability

Ready-to-Use Difunctional Building Block

Attempts to synthesize brominated terephthalic acid monomers via direct halogenation or alkylation of terephthalic acid or its esters have been extensively documented and are fraught with difficulties. A recent study reported that attempts to brominate terephthalic acid (TPA) using N-bromosuccinimide (NBS) and other agents were unsuccessful [1]. Oxidation of 2-bromoparaxylene resulted in complex product mixtures that were difficult to separate. Consequently, researchers were forced to purchase pre-synthesized brominated TPA to proceed with their work. 2-Bromo-5-chloro-terephthalic acid dimethyl ester bypasses this significant synthetic bottleneck, offering a reliable and high-purity building block for direct use in polymerization or as an intermediate. Its methyl ester groups also facilitate purification and handling compared to the free diacid form.

Synthetic accessibility
Reported
Purity >95%
Ready-to-use monomer
Bypasses failed in-house bromination attempts
Commercially available diester form
Synthetic Efficiency Monomer Purity Polymerization

2-Bromo-5-chloro-terephthalate Diester: Key Applications


Divergent Synthesis of Biaryl Pharmaceutical Intermediates

Leverage the significant difference in reactivity between the aryl-Br and aryl-Cl bonds for programmed, sequential Suzuki-Miyaura or other cross-coupling reactions [1]. This allows for the rapid, high-yield synthesis of unsymmetrical biaryl and teraryl structures that are common motifs in drug candidates and advanced materials. This orthogonal approach reduces the number of synthetic steps compared to using symmetric dihalides, which require inefficient mono-protection strategies. The compound's structure is designed for this exact purpose [2].

Flame-Retardant Engineering Plastics

Use this diester as a comonomer in the polycondensation synthesis of polyesters (e.g., PET analogs) and polyamides (e.g., nylon analogs) to impart controlled flame retardancy without severely compromising polymer molecular weight, crystallinity, or processability [3]. The compound offers a unique 'middle ground' in the halogenated monomer property space, yielding polymers with a desirable balance of high melting point (from bromine) and acceptable viscosity (from chlorine) [4]. It avoids the steric hindrance issues of tri- and tetra-halogenated monomers that lead to low degrees of polymerization [5].

Functional MOFs with Precisely Tuned Properties

Employ this compound as a linker in the synthesis of isoreticular MOFs (IRMOFs) and other coordination polymers. The mixed halogenation provides a specific, intermediate level of linker polarizability, allowing for fine-tuned control over gas sorption (N2, Xe/Kr) and framework flexibility [6]. Furthermore, the presence of both bromine and chlorine can create novel electronic environments for tuning the band gap of semiconducting MOFs, which is critical for photocatalytic and sensing applications [7].

Application
Selection Property
Validation Focus
Divergent biaryl synthesis
Orthogonal cross-coupling handles
Sequential reactivity and yield
Flame-retardant plastics
Balanced halogen content
Polymer viscosity and thermal stability
Functional MOFs
Intermediate linker polarizability
Band gap and gas sorption tuning
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